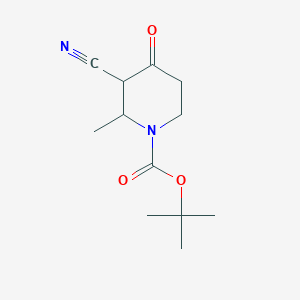

Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (2S)-tert*-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate , reflecting its substituents and stereochemistry. The name is derived from the piperidine backbone, where:

- The tert-butyloxycarbonyl (Boc) group is attached to the nitrogen atom at position 1.

- A cyano (-C≡N) group substitutes position 3.

- A methyl (-CH₃) group occupies position 2 with (S)-configuration.

- A keto (=O) group is present at position 4.

The molecular formula C₁₂H₁₈N₂O₃ corresponds to a molecular weight of 238.28 g/mol . This formula aligns with derivatives of 4-oxopiperidine, where the Boc group contributes three methyl groups and a carboxylate, while the cyano and methyl substituents introduce additional nitrogen and carbon atoms.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₈N₂O₃ |

| Molecular weight | 238.28 g/mol |

| IUPAC name | (2S)-tert*-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate |

| SMILES | C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |

The Boc group’s steric bulk and electron-withdrawing properties influence the compound’s stability and reactivity, while the cyano group enhances polarity.

Stereochemical Configuration at C2 Position

The stereogenic center at C2 adopts an (S)-configuration , as denoted in the IUPAC name. This configuration arises from the spatial arrangement of the methyl group, cyano group, and piperidine ring. The absolute stereochemistry is critical for:

- Chiral recognition in asymmetric synthesis.

- Intermolecular interactions in crystal packing or binding to biological targets.

The (S)-configuration at C2 contrasts with related piperidine derivatives, such as (2S,5R)-5-ethyl-2-methylpiperidine, where multiple stereocenters dictate distinct spatial orientations. In both cases, stereochemistry influences conformational preferences and supramolecular assembly.

Conformational Analysis of Piperidine Ring System

The piperidine ring adopts a chair conformation with slight flattening due to substituent effects. Key conformational features include:

- C4 keto group : The planar sp²-hybridized carbonyl carbon introduces ring distortion, reducing puckering amplitude compared to unsubstituted piperidine.

- C3 cyano group : The linear -C≡N group occupies an equatorial position to minimize steric clashes with axial substituents.

- C2 methyl group : The (S)-configured methyl group adopts an axial orientation, stabilized by 1,3-diaxial interactions with the Boc group.

Table 2: Conformational Parameters

| Parameter | Value |

|---|---|

| Puckering amplitude (Q) | ~0.55 Å (estimated) |

| Hybridization at C4 | sp² |

| Substituent orientations | Cyano (equatorial), Methyl (axial) |

Comparatively, piperidine-2-thiones or 4-oxopiperidines with sp²-hybridized carbons often adopt half-chair conformations , whereas sp³-hybridized systems favor chair forms. In this compound, the interplay between the keto group’s planar geometry and the Boc group’s steric bulk stabilizes a flattened chair.

Comparative Structural Features with Related 4-Oxopiperidine Derivatives

Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate shares structural motifs with other 4-oxopiperidines but exhibits distinct features:

Table 3: Structural Comparison

The Boc group in the title compound enhances solubility in organic solvents compared to non-protected analogs, while the cyano group increases dipole moments. Unlike 4-oxopiperidines with bulky aryl substituents, this derivative’s small methyl and cyano groups reduce steric hindrance, favoring synthetic versatility.

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3 |

InChI Key |

HWSFSGRTZMJYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃ |

| Molecular Weight | 238.29 g/mol |

| CAS Number (2S isomer) | 2212021-56-0 |

| CAS Number (2R isomer) | 3008218-44-5 |

| Physical State | Solid |

| Predicted Boiling Point | 379.3±42.0 °C |

| Predicted Density | 1.13±0.1 g/cm³ |

| Predicted pKa | -3.66±0.60 |

| Commercial Purity | 95-98% |

The preparation of this compound involves several strategic approaches, generally falling into two categories: (1) introduction of a cyano group to a suitable piperidine precursor, and (2) construction of the piperidine ring with simultaneous or subsequent introduction of the requisite functional groups.

From tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

One of the most straightforward approaches involves introducing a cyano group to position 3 of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. This method benefits from the availability of the precursor compound, which can be prepared using established methods.

The precursor tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate can be synthesized from benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate through a hydrogenation reaction as shown below:

Step 1: Synthesis of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate

A mixture of benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (6.00 g, 24.3 mmol), palladium on carbon (1.03 g), ethanol (50 mL) and tetrahydrofuran (50 mL) was treated with di-tert-butyl dicarbonate (5.82 g, 26.7 mmol) and subjected to Parr hydrogenation at 15 psi for 18 hours. The reaction was filtered through Celite and the filter cake was washed with ethanol (3×150 mL). The combined filtrates were concentrated in vacuo, yielding an oily residue that crystallized when placed under high vacuum. The product was obtained as a solid. Yield: 5.52 g, 25.9 mmol, quantitative.

Table 2: Reaction Conditions for Precursor Synthesis

| Reagent/Condition | Quantity/Setting |

|---|---|

| Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | 6.00 g (24.3 mmol) |

| Palladium on carbon | 1.03 g |

| Ethanol | 50 mL |

| Tetrahydrofuran | 50 mL |

| Di-tert-butyl dicarbonate | 5.82 g (26.7 mmol) |

| Hydrogen pressure | 15 psi |

| Reaction time | 18 hours |

| Yield | Quantitative |

Cyano Group Introduction Methods

Using Lithium Bis(trimethylsilyl)amide

The cyano group can be introduced at position 3 through a sequential deprotonation-electrophilic trapping strategy. This method uses lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to generate an enolate, which can then be trapped with an appropriate cyanating agent.

A solution of (S)-tert-butyl-2-methyl-4-oxopiperidine-l-carboxylate (5 g, 23.44 mmol) in tetrahydrofuran (100 mL) was cooled to -78°C and lithium bis(trimethylsilyl)amide (1M in hexanes, 28.1 mL, 28.1 mmol) was added dropwise. The mixture was stirred at -78°C for 30 minutes and a solution of l,l,l-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl) methanesulfonamide (10.89 g, 30.5 mmol) in tetrahydrofuran (25 mL) was added dropwise.

Although this reference doesn't explicitly complete the synthesis to our target compound, the enolate formation step is crucial for subsequent cyano group introduction, which could be achieved using appropriate cyanide sources such as trimethylsilyl cyanide (TMSCN) or potassium cyanide under suitable conditions.

Alternative Route Through Acrylonitrile Addition

Another approach can be adapted from the synthesis of the related compound tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (without the 2-methyl group):

A mixture of ethyl 3-aminopropanoate hydrochloride (184.3 g, 1.2 mol), sodium hydroxide (48.0 g, 1.2 mol) and methanol (600 mL) was stirred for 0.5 h, and then acrylonitrile (79.5 g, 1.5 mol) was added dropwise over a period of 40 min at room temperature. The reaction mixture was heated to 65°C and stirred for 3 h to give the secondary amine, which was pure enough to be used for the next step without further purification.

This method could be adapted for our target compound by starting with an appropriate chiral amino ester containing the methyl group, or by subsequent methylation at position 2.

Optical Resolution Approaches

For stereoselective synthesis of the (2S) or (2R) isomers, optical resolution methods can be employed as described in patent literature for related compounds:

The preparation method involves:

1. A step of preparing a compound of formula II by optically resolving a compound of formula I

2. A step of preparing a compound of formula III by reacting the compound of formula II with a base

3. A step of preparing the compound of formula IV by reacting the compound of formula III with di-tert-butyl-dicarbonate

4. Optionally, a step of racemizing the opposite enantiomer remaining after preparation of formula II and recycling to step 1

While this method doesn't specifically mention the cyano derivative, it provides a valuable framework for stereoselective synthesis of the piperidine scaffold, which could subsequently be modified to include the cyano group.

Table 3: Typical Conditions for Optical Resolution

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resolution | Chiral resolving agent (e.g., tartaric acid derivatives) | Temperature typically 20-40°C |

| Base reaction | Sodium hydroxide, potassium hydroxide, or lithium hydroxide | Various solvents including water, DCM, toluene |

| Boc protection | Di-tert-butyl dicarbonate | Standard conditions |

| Racemization | Base treatment (e.g., NaOH, KOH) | Recycles the undesired enantiomer |

One-Pot Synthesis Method

For more efficient preparation, especially on industrial scale, a one-pot synthesis approach could be developed by adapting methods used for related cyano-containing heterocycles. For example:

A mixture of starting materials (e.g., a suitable β-aminoester and cyanoacetate derivative) in an appropriate solvent system could be treated with a base to promote cyclization, followed by protection with di-tert-butyl dicarbonate in the same reaction vessel.

Purification and Characterization

Purification Methods

The crude product is typically purified through one or more of the following techniques:

- Recrystallization from suitable solvents (e.g., methanol, ethanol, or ethyl acetate)

- Flash column chromatography using silica gel with appropriate eluent systems (e.g., hexane/ethyl acetate gradients)

- High-performance liquid chromatography (HPLC) for analytical or semi-preparative scale purification

Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Optical rotation measurement for confirmation of stereochemistry

- Elemental analysis for confirmation of composition

Table 4: Typical Spectroscopic Data for tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

| Analysis Method | Key Data |

|---|---|

| ¹H NMR | Expected peaks for tert-butyl group (9H, s, ~1.5 ppm), methyl group (3H, d, ~1.2 ppm), and piperidine ring protons |

| MS | [M+H]⁺ peak at m/z 239 |

| IR | C≡N stretch (~2200 cm⁻¹), C=O stretches (~1720 cm⁻¹ for ketone, ~1690 cm⁻¹ for carbamate) |

Industrial Scale Considerations

For large-scale production, several modifications to the laboratory-scale procedures may be necessary:

- Use of more economical reagents and catalysts

- Implementation of continuous flow processes for better control and safety

- Recycling of solvents and unreacted materials

- Use of commercially available reagents instead of those requiring in-situ preparation

The patent literature indicates that these compounds can be prepared "in high yield by use of commercially available reagents and solvents," making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functionality play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

- CAS Number : 2212021-56-0

- Molecular Formula : C₁₂H₁₈N₂O₃

- Molecular Weight : 224.27 g/mol (calculated)

- Structure: A piperidine derivative featuring a cyano (-CN) group at position 3, a methyl (-CH₃) group at position 2, a ketone (-O) at position 4, and a tert-butyl carbamate protecting group at the nitrogen .

Synthesis and Applications: This compound is synthesized via multi-step reactions involving ethyl acrylate and (3S)-3-aminobutanenitrile hydrochloride, as described in a 2023 European patent application . It serves as a key intermediate in pharmaceutical research, particularly for developing bioactive molecules due to its reactive cyano and ketone moieties.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate and analogous compounds:

Key Findings from Comparative Studies

Reactivity: The cyano group in the target compound enables facile conversion to amines or carboxylic acids, unlike benzyl or spiro-substituted analogues . Spirocyclic derivatives (e.g., 241819-85-2) exhibit restricted rotation, favoring interactions with chiral enzyme pockets in drug design .

Physical Properties: The tert-butyl carbamate group in all compounds enhances solubility in organic solvents (e.g., ethanol, DCM) compared to unprotected piperidines . Benzyl-substituted analogues (193274-82-7) show higher logP values (~3.5 vs. ~1.8 for the target compound), impacting membrane permeability .

Synthetic Utility: The target compound’s methyl and cyano groups allow regioselective functionalization, whereas spiro derivatives require specialized catalysts for modifications .

Safety and Stability: Limited toxicological data exist for the target compound, but structurally related tert-butyl piperidines (e.g., 1186654-76-1) are classified as low-risk under standard handling protocols .

Biological Activity

Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (commonly referred to as TB-CMP) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TB-CMP is characterized by a piperidine ring with a cyano group and a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 238.29 g/mol. The presence of the cyano group enhances its electrophilic character, allowing it to interact with various biological targets.

The biological activity of TB-CMP is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group acts as an electrophile, enabling nucleophilic addition reactions that can modulate enzyme activities and influence biological pathways. The tert-butyl ester group contributes steric hindrance, which can affect the compound's binding affinity and reactivity.

Enzyme Interactions

Research indicates that TB-CMP can function as both a substrate and an inhibitor for certain enzymes due to its electrophilic nature. This dual role is significant in pharmacological contexts, where modulation of enzyme activity can lead to therapeutic effects.

Anticancer Potential

Several studies have explored the anticancer properties of TB-CMP and its derivatives. For instance, compounds structurally related to TB-CMP have demonstrated antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. IC50 values for these compounds ranged from 1.1 to 4.7 μM, indicating potent inhibitory effects on cancer cell growth .

Table 1: Antiproliferative Activity of TB-CMP Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 2.5 |

| Compound B | L1210 | 3.0 |

| Compound C | CEM | 4.0 |

Selectivity in Action

Notably, some derivatives of TB-CMP have been shown to selectively induce apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies

- In Vivo Studies : In animal models, TB-CMP derivatives have been tested for their efficacy against tumors. Results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an anticancer agent.

- Mechanistic Studies : Molecular docking studies suggest that TB-CMP binds to the colchicine site on tubulin, disrupting microtubule polymerization, which is critical for cell division. This mechanism underlines its potential as an antitumor agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.